molecular formula C14H14O4 B14594790 Dimethyl 3,3'-(1,2-phenylene)di(prop-2-enoate) CAS No. 61198-30-9

Dimethyl 3,3'-(1,2-phenylene)di(prop-2-enoate)

Cat. No.: B14594790
CAS No.: 61198-30-9
M. Wt: 246.26 g/mol
InChI Key: ZOJFVWFKNBWXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3,3’-(1,2-phenylene)di(prop-2-enoate) is an organic compound with the molecular formula C14H14O4 It is a diester derived from the reaction of dimethyl prop-2-enoate with 1,2-phenylenediamine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3,3’-(1,2-phenylene)di(prop-2-enoate) typically involves the esterification of 1,2-phenylenediamine with dimethyl prop-2-enoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of Dimethyl 3,3’-(1,2-phenylene)di(prop-2-enoate) can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3,3’-(1,2-phenylene)di(prop-2-enoate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Dimethyl 3,3’-(1,2-phenylene)di(prop-2-enoate) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of Dimethyl 3,3’-(1,2-phenylene)di(prop-2-enoate) involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates that participate in further chemical reactions. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its reactivity and binding to specific targets.

Comparison with Similar Compounds

  • Dimethyl 3,3’-(1,4-phenylene)dipropanoate
  • Diethyl 3,3’-(1,2-phenylene)dipropanoate

Comparison: Dimethyl 3,3’-(1,2-phenylene)di(prop-2-enoate) is unique due to its specific substitution pattern on the phenylene ring, which influences its reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting points, and reactivity profiles, making it suitable for specific applications in synthesis and materials science.

Properties

CAS No.

61198-30-9

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 3-[2-(3-methoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate

InChI

InChI=1S/C14H14O4/c1-17-13(15)9-7-11-5-3-4-6-12(11)8-10-14(16)18-2/h3-10H,1-2H3

InChI Key

ZOJFVWFKNBWXNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1C=CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.